1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole
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Overview
Description
1-[(1R,5S)-8-azabicyclo[321]octan-3-yl]benzimidazole is a complex organic compound that features a bicyclic structure fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-8-azabicyclo[321]octan-3-yl]benzimidazole typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which can be achieved through various stereoselective methodologies . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl]-1H-benzo[d]imidazole hydrochloride
- 2-azabicyclo[3.2.1]octane derivatives
Uniqueness
1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole is unique due to its specific stereochemistry and the combination of the 8-azabicyclo[3.2.1]octane scaffold with the benzimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2/t10-,11+,12? |
InChI Key |
OGOZBBGHZSRLBJ-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)N3C=NC4=CC=CC=C43 |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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